molecular formula C21H22N4O3S2 B2427363 2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide CAS No. 1797296-21-9

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide

Cat. No. B2427363
CAS RN: 1797296-21-9
M. Wt: 442.55
InChI Key: LTDZGEPNYYQSRP-UHFFFAOYSA-N
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Description

2-phenyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
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Scientific Research Applications

Thiazole-Aminopiperidine Hybrid Analogues

A study focused on the design and synthesis of thiazole-aminopiperidine hybrid analogues, including compounds similar to the requested chemical, for inhibiting Mycobacterium tuberculosis GyrB. These compounds displayed significant activity against Mycobacterium tuberculosis and were non-cytotoxic at tested concentrations (Jeankumar et al., 2013).

Glycine Transporter 1 Inhibitors

Research identified structurally diverse compounds, including those related to the specified chemical, as potent and orally available glycine transporter 1 (GlyT1) inhibitors. These compounds showed potential in central nervous system applications (Yamamoto et al., 2016).

Aurora Kinase Inhibitor

A compound structurally related to the specified chemical was studied for its potential as an Aurora kinase inhibitor, suggesting applications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial and Antifungal Activities

Various studies synthesized and evaluated derivatives of thiazole and pyridine, similar to the specified compound, for their antibacterial and antifungal activities. These studies indicate potential applications in treating microbial infections (Patel & Agravat, 2007).

Anti-Angiogenic and DNA Cleavage Activities

Novel derivatives structurally related to the specified compound were synthesized and tested for their anti-angiogenic and DNA cleavage activities, suggesting potential use in cancer therapy (Kambappa et al., 2017).

Cannabinoid Receptor Antagonists

Research on pyrazole derivatives, including structures similar to the specified chemical, has shown potential as cannabinoid receptor antagonists. These compounds may have therapeutic applications in mitigating the side effects of cannabinoids (Lan et al., 1999).

Soluble Epoxide Hydrolase Inhibitors

Compounds including 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides, structurally related to the specified chemical, have been discovered as inhibitors of soluble epoxide hydrolase. This suggests potential for treating various diseases (Thalji et al., 2013).

properties

IUPAC Name

2-phenyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S2/c26-20(19-15-29-21(24-19)17-5-2-1-3-6-17)23-13-16-8-11-25(12-9-16)30(27,28)18-7-4-10-22-14-18/h1-7,10,14-16H,8-9,11-13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDZGEPNYYQSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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